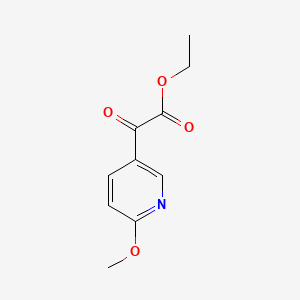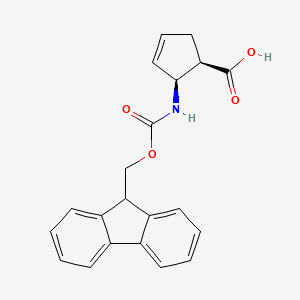![molecular formula C21H19N B596994 N-(4-methylphenyl)-1-[4-(4-methylphenyl)phenyl]methanimine CAS No. 1254576-63-0](/img/structure/B596994.png)
N-(4-methylphenyl)-1-[4-(4-methylphenyl)phenyl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine is an organic compound characterized by the presence of a biphenyl structure with a methyl group and a methaneimine group attached to the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine typically involves the reaction of 4-methylbiphenyl with 4-methylphenylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced reactors and automation to maintain consistent reaction conditions and optimize production rates.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can result in a wide range of functionalized biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It serves as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine include:
- N-(4-Methylphenyl)-4-methylbiphenyl-4-methaneamine
- N-(4-Methylphenyl)-4-methylbiphenyl-4-methanol
- N-(4-Methylphenyl)-4-methylbiphenyl-4-methanone
Uniqueness
N-(4-Methylphenyl)-4’-methylbiphenyl-4-methaneimine is unique due to its specific structural features and the presence of both a biphenyl core and a methaneimine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that require specific molecular interactions and functionalities.
Eigenschaften
CAS-Nummer |
1254576-63-0 |
|---|---|
Molekularformel |
C21H19N |
Molekulargewicht |
285.39 |
IUPAC-Name |
N-(4-methylphenyl)-1-[4-(4-methylphenyl)phenyl]methanimine |
InChI |
InChI=1S/C21H19N/c1-16-3-9-19(10-4-16)20-11-7-18(8-12-20)15-22-21-13-5-17(2)6-14-21/h3-15H,1-2H3 |
InChI-Schlüssel |
IDQMHNOKLOFKSR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Chlorophenyl)-5-methylbenzo[d]thiazole](/img/structure/B596911.png)
![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosph](/img/new.no-structure.jpg)












